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Compound of Interest

Compound Name: Elacestrant-d4

Cat. No.: B12375297 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of Elacestrant, a

selective estrogen receptor degrader (SERD), and its deuterated analog, Elacestrant-d4.

While extensive data is available for Elacestrant, Elacestrant-d4 is primarily utilized as an

internal standard in bioanalytical assays due to its similar chemical properties and distinct

mass. Direct, publicly available in-vivo pharmacokinetic data for Elacestrant-d4 is limited;

therefore, this guide will focus on the established profile of Elacestrant and the theoretical

implications of deuteration on its pharmacokinetics.

Elacestrant: An Overview
Elacestrant is an orally bioavailable SERD approved for the treatment of estrogen receptor

(ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1] Its

mechanism of action involves binding to the estrogen receptor-alpha (ERα), leading to its

degradation and subsequent inhibition of ER-mediated tumor growth.[1][2]

Data Presentation: Pharmacokinetic Parameters of
Elacestrant
The following table summarizes the key pharmacokinetic parameters of Elacestrant based on

clinical studies in humans.
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Parameter Value Source(s)

Absorption

Oral Bioavailability ~10-11% [2][3][4][5]

Time to Peak (Tmax) 1 to 4 hours [1]

Effect of Food
High-fat meal increases Cmax

by 42% and AUC by 22%
[1][2]

Distribution

Apparent Volume of

Distribution (Vd/F)
5800 L [1][2]

Plasma Protein Binding
>99% (concentration-

independent)
[1]

Blood-Brain Barrier Capable of crossing [3][4]

Metabolism

Primary Metabolizing Enzymes
CYP3A4 (major), CYP2A6,

CYP2C9 (minor)
[1][3][5]

Elimination

Elimination Half-life (t½) 30 to 50 hours [1]

Route of Elimination

Feces (~82%, 34%

unchanged), Urine (~7.5%,

<1% unchanged)

[1]

Clearance (CL/F) 186 L/hr [1]

Steady State

Time to Reach Steady State ~6 days [6]

Accumulation Ratio (AUC0-

24h)
~2-fold [1]

Steady-State Cmax (345 mg

once daily)
119 ng/mL [1]
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Steady-State AUC0-24h (345

mg once daily)
2440 ng·h/mL [1]

Elacestrant-d4: The Deuterated Analog
Elacestrant-d4 is a stable, isotopically labeled version of Elacestrant where four hydrogen

atoms have been replaced by deuterium atoms.

Role as an Internal Standard:

In pharmacokinetic studies, precise measurement of a drug's concentration in biological

matrices (plasma, urine, etc.) is critical. Elacestrant-d4 serves as an ideal internal standard for

the bioanalysis of Elacestrant using liquid chromatography with tandem mass spectrometry

(LC-MS/MS).[6] This is because it behaves almost identically to Elacestrant during sample

extraction and chromatographic separation but can be distinguished by its higher mass in the

mass spectrometer. This ensures accurate quantification of Elacestrant by correcting for any

variability during the analytical process.

The Deuterium Kinetic Isotope Effect:

The substitution of hydrogen with deuterium can alter the pharmacokinetic properties of a drug,

a phenomenon known as the "deuterium kinetic isotope effect".[7][8] Carbon-deuterium bonds

are stronger than carbon-hydrogen bonds.[8] If the cleavage of a C-H bond is a rate-limiting

step in a drug's metabolism, replacing it with a C-D bond can slow down the metabolic rate.

This may potentially lead to:

Increased half-life and exposure (AUC)

Reduced metabolic clearance

Altered metabolite profile, potentially reducing toxic metabolites[9]

While this effect is the rationale behind developing certain deuterated drugs to improve their

therapeutic profile, there is no publicly available data to suggest that Elacestrant-d4 has been

studied as a therapeutic agent itself. Its primary documented role is as a bioanalytical tool.
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Experimental Protocols
Pharmacokinetic Study Design (Hypothetical
Comparative Study)
A clinical study to compare the pharmacokinetics of Elacestrant and Elacestrant-d4 would

typically follow a crossover design in healthy volunteers.

Subject Recruitment: A cohort of healthy adult volunteers meeting specific

inclusion/exclusion criteria would be enrolled.

Dosing: Subjects would be randomized to receive a single oral dose of either Elacestrant or

Elacestrant-d4. After a washout period (typically 7-10 half-lives of the drug), subjects would

receive the other compound. Dosing is often done after a standardized meal due to the

known food effect on Elacestrant absorption.[1][2]

Blood Sampling: Serial blood samples would be collected at predefined time points (e.g.,

pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96 hours post-dose).

Sample Processing: Plasma would be separated from the blood samples by centrifugation

and stored at -80°C until analysis.

Bioanalysis: Plasma concentrations of the respective drug would be determined using a

validated LC-MS/MS method.

Pharmacokinetic Analysis: Non-compartmental analysis would be used to calculate key

pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F, Vd/F) for each compound in each

subject.

Statistical Analysis: The parameters for Elacestrant and Elacestrant-d4 would be compared

statistically to determine if there are significant differences in their pharmacokinetic profiles.

Bioanalytical Method: LC-MS/MS for Elacestrant
Quantification
This protocol describes the method for quantifying Elacestrant in plasma, utilizing Elacestrant-
d4 as the internal standard.
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Sample Preparation:

Thaw plasma samples.

To a 100 µL aliquot of plasma, add 10 µL of Elacestrant-d4 internal standard solution of a

known concentration.

Perform protein precipitation by adding a solvent like acetonitrile.

Vortex and centrifuge to pellet the precipitated proteins.

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography:

Column: Acquity UPLC BEH Shield RP18 (50 × 2.1 mm, 1.7 µm) or similar.[6]

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[6]

Flow Rate: 0.8 mL/min.[6]

Tandem Mass Spectrometry:

Ionization: Electrospray Ionization (ESI) in positive mode.

Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Elacestrant: m/z 459.35 → 268.15[6]

Elacestrant-d4 (Internal Standard): m/z 463.35 → 272.23[6]

Quantification:

A calibration curve is generated by plotting the peak area ratio of Elacestrant to

Elacestrant-d4 against a series of known concentrations of Elacestrant.
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The concentration of Elacestrant in the study samples is determined from this calibration

curve.
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Caption: Experimental workflow for a clinical pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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